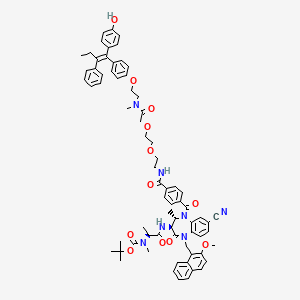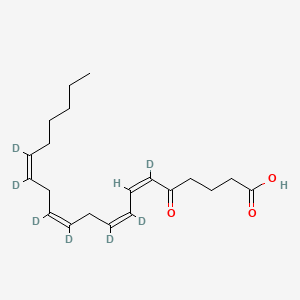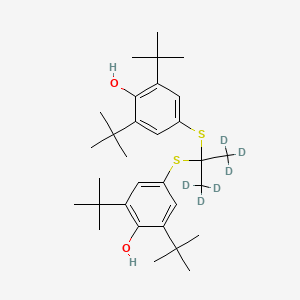
Probucol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Probucol-d6 is a deuterated form of probucol, a lipid-lowering agent with antioxidant properties. Probucol is primarily used to reduce low-density lipoprotein (LDL) cholesterol levels and has been investigated for its potential benefits in treating various cardiovascular diseases. The deuterated version, this compound, contains six deuterium atoms, which can enhance its metabolic stability and pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Probucol-d6 involves the incorporation of deuterium atoms into the probucol molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated phenols or deuterated thiols can be used as starting materials.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated reagents in a controlled environment. The process requires careful optimization of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Probucol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the original thiol form.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Probucol-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential to modulate biological pathways and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, neurodegenerative disorders, and diabetes.
Industry: Utilized in the development of advanced drug delivery systems and as a reference standard in analytical chemistry.
Mecanismo De Acción
Probucol-d6 exerts its effects primarily through its antioxidant properties and its ability to modulate lipid metabolism. The compound increases the catabolism of low-density lipoprotein (LDL) cholesterol and inhibits cholesterol synthesis and absorption. This compound also inhibits the oxidation of LDL cholesterol, thereby reducing the risk of atherosclerosis. The molecular targets involved include ATP-binding cassette transporter A1 (ABCA1) and various enzymes involved in lipid metabolism .
Comparación Con Compuestos Similares
Probucol-d6 can be compared with other lipid-lowering agents and antioxidants, such as:
Simvastatin: A statin used to lower cholesterol levels by inhibiting HMG-CoA reductase.
Atorvastatin: Another statin with a similar mechanism of action to simvastatin.
Vitamin E: An antioxidant that protects cells from oxidative damage.
Coenzyme Q10: An antioxidant involved in cellular energy production.
This compound is unique due to its dual action as a lipid-lowering agent and antioxidant, as well as its enhanced stability and pharmacokinetic properties due to deuteration .
Propiedades
Fórmula molecular |
C31H48O2S2 |
|---|---|
Peso molecular |
522.9 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-yl]sulfanylphenol |
InChI |
InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3/i13D3,14D3 |
Clave InChI |
FYPMFJGVHOHGLL-AOUIHTGTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


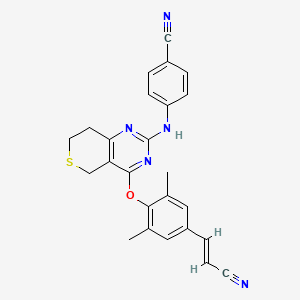

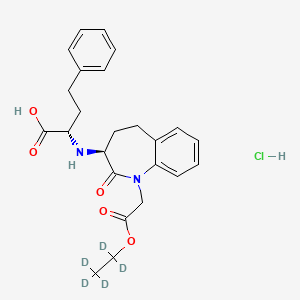

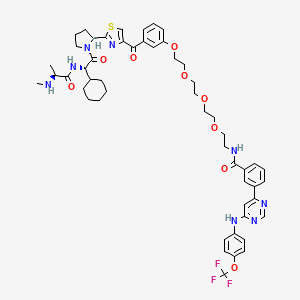




![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)

